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Introduction
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that

exhibit remarkable thermal stability and hybridization properties. The defining feature of LNA is

the presence of a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose

sugar, which "locks" the sugar in an A-type helix conformation. This structural constraint pre-

organizes the oligonucleotide backbone for Watson-Crick binding, leading to a significant

increase in binding affinity for complementary DNA and RNA targets.[1][2]

The incorporation of LNA monomers into an oligonucleotide can increase the melting

temperature (Tm) by 2-8 °C per LNA modification, allowing for the design of shorter probes with

high specificity.[2][3] This makes LNA oligonucleotides powerful tools for a wide range of

applications, including antisense therapy, diagnostics, and molecular biology research.[4][5]

The synthesis of LNA oligonucleotides is compatible with standard automated solid-phase

phosphoramidite chemistry, allowing for their routine production using commercially available

DNA synthesizers.[1][6][7] This document provides a detailed protocol for the automated

synthesis of LNA oligonucleotides, including monomer preparation, solid-phase synthesis,

cleavage, deprotection, and purification.
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Table 1: Typical Coupling Efficiencies for LNA® and DNA
Phosphoramidites

Monomer Type Average Coupling Efficiency (%)

DNA >99

LNA® >98

Note: Coupling efficiencies can be influenced by the specific synthesizer, reagents, and

protocols used.

Table 2: Theoretical Yield of Full-Length Oligonucleotide
Based on Coupling Efficiency

Oligonucleotide
Length

Yield at 99.5%
Coupling Efficiency
(%)

Yield at 99%
Coupling Efficiency
(%)

Yield at 98%
Coupling Efficiency
(%)

20-mer 90.9 82.6 68.1

40-mer 82.2 67.6 45.5

60-mer 74.4 55.3 30.4

80-mer 67.3 45.2 20.3

100-mer 60.9 37.0 13.5

This table illustrates the critical importance of high coupling efficiency for the synthesis of long

oligonucleotides.[8]

Table 3: Recommended Purification Methods for LNA®
Oligonucleotides
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Application
Recommended
Purification Method

Typical Purity (%)

PCR primers, sequencing Desalting >85

Probes for qPCR, FISH
Reverse-Phase HPLC (RP-

HPLC)
>90

Antisense oligonucleotides, in

vivo studies

Anion-Exchange HPLC (AEX-

HPLC)
>95

Therapeutic applications
Anion-Exchange HPLC (AEX-

HPLC)
>98

Purity and yield are inversely related; higher purity is often associated with lower final yield.[9]

[10][11]

Experimental Protocols
LNA® Phosphoramidite Monomer Preparation
LNA phosphoramidites are the building blocks for LNA oligonucleotide synthesis. They are

commercially available or can be synthesized using established procedures.

Protocol:

Dissolution: Dissolve the LNA phosphoramidites in anhydrous acetonitrile to the

concentration recommended by the synthesizer manufacturer (typically 0.1 M). For the 5-Me-

C LNA variant, a solution of 25% THF in acetonitrile may be required for complete

dissolution.[4]

Installation: Install the LNA phosphoramidite vials on the DNA synthesizer.

Automated Solid-Phase Synthesis
The synthesis is performed on a solid support, typically controlled pore glass (CPG), in a

column. The synthesis cycle consists of four steps that are repeated for each monomer

addition.
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Automated Synthesis Cycle:

The following is a typical cycle for automated solid-phase synthesis of LNA oligonucleotides

using phosphoramidite chemistry.

Automated Synthesis Cycle

1. Deblocking (Detritylation)
Removes the 5'-DMT protecting group.

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

2. Coupling
Forms the phosphite triester linkage.

Reagents: LNA Phosphoramidite, Activator (e.g., DCI)

Free 5'-OH

3. Capping
Blocks unreacted 5'-hydroxyl groups.

Reagents: Acetic Anhydride, N-Methylimidazole

Phosphite Triester

4. Oxidation
Converts the unstable phosphite triester to a stable phosphate triester.

Reagent: Iodine solution

Capped Failures

Stable Phosphate Triester

Click to download full resolution via product page

Caption: Automated phosphoramidite synthesis cycle for LNA oligonucleotides.
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Detailed Steps:

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the

support-bound nucleoside by treatment with an acid solution (e.g., 3% trichloroacetic acid in

dichloromethane). This exposes a free 5'-hydroxyl group for the subsequent coupling

reaction.

Coupling: The LNA phosphoramidite, activated by a catalyst such as 4,5-dicyanoimidazole

(DCI), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to

the steric bulk of LNA monomers, a longer coupling time is required compared to standard

DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[4]

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the

formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture

of acetic anhydride and N-methylimidazole.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester

using an iodine solution. A longer oxidation time of around 45 seconds is recommended for

LNA-containing oligonucleotides.[4]

These four steps are repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the

protecting groups on the nucleobases and the phosphate backbone are removed.

Protocol:

Cleavage from Solid Support and Phosphate Deprotection:

Transfer the solid support to a screw-cap vial.

Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and

methylamine (AMA).

Incubate at room temperature for 1-2 hours or as recommended for the specific protecting

groups used. This step cleaves the oligonucleotide from the support and removes the
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cyanoethyl protecting groups from the phosphates.

Base Deprotection:

Heat the sealed vial at 55°C for 8-12 hours to remove the protecting groups from the

nucleobases.

Note: For oligonucleotides containing sensitive modifications, milder deprotection

conditions, such as using potassium carbonate in methanol, may be necessary.[12]

Solvent Removal:

After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide

to a new tube.

Evaporate the ammonia solution to dryness using a centrifugal evaporator.

Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences (failure

sequences) and other impurities generated during synthesis. The choice of purification method

depends on the desired purity and the intended application.

Workflow for LNA Oligonucleotide Purification and Analysis:

Crude LNA Oligonucleotide Desalting
(e.g., Gel Filtration)

Reverse-Phase HPLCFor probes

Anion-Exchange HPLC

For therapeutics Purified LNA Oligonucleotide Quality Control
(LC-MS, CE)

Click to download full resolution via product page

Caption: Purification and quality control workflow for LNA oligonucleotides.
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Resuspend the crude oligonucleotide in an appropriate buffer.

Inject the sample onto an RP-HPLC column (e.g., C18).

Elute the oligonucleotide using a gradient of an ion-pairing agent (e.g., triethylammonium

acetate) and an organic solvent (e.g., acetonitrile).

Collect the fractions containing the full-length oligonucleotide.

Desalt the purified oligonucleotide.

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC):

Resuspend the crude oligonucleotide in a low-salt buffer.

Inject the sample onto an AEX-HPLC column.

Elute the oligonucleotide using a salt gradient (e.g., sodium chloride or sodium

perchlorate).

Collect the fractions containing the full-length oligonucleotide.

Desalt the purified oligonucleotide. AEX-HPLC is particularly effective for separating LNA-

containing oligonucleotides.[13]

Quality Control
The purity and identity of the final LNA oligonucleotide should be confirmed by analytical

techniques such as liquid chromatography-mass spectrometry (LC-MS) and capillary

electrophoresis (CE).

Conclusion
The automated synthesis of LNA oligonucleotides using phosphoramidite chemistry is a robust

and reliable method for producing high-quality modified nucleic acids. By optimizing the

synthesis cycle, particularly the coupling and oxidation steps, and employing appropriate

purification techniques, researchers can obtain LNA oligonucleotides with the desired purity for

a wide range of demanding applications in research, diagnostics, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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